Structural Uniqueness by 2D Descriptor Comparison Against Closest Commercially Cataloged Benzoxazole-Morpholine Analogs
The compound CAS 2640821-51-6 possesses a unique combination of three structural features not simultaneously present in any single commercially cataloged analog with published bioactivity: (i) an unsubstituted 1,3-benzoxazol-2-yl group at the morpholine 4-position, (ii) an N-cyclopropyl carboxamide at the morpholine 2-position, and (iii) the morpholine-2-carboxamide scaffold itself. The closest analogs identified in commercial catalogs—2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine (CAS 1119450-65-5) and 4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methylamine (CAS 1158369-72-2)—differ in at least two of these three features, precluding direct extrapolation of SAR . Tanimoto similarity to the nearest BindingDB-annotated morpholine-2-carboxamide with a benzoxazole substituent is below 0.7 (ECFP4 fingerprint), indicating substantial structural divergence [1]. No bioactivity data exist for this compound in any public database; all comparisons are therefore purely structural .
| Evidence Dimension | Tanimoto similarity (ECFP4) to nearest annotated analog |
|---|---|
| Target Compound Data | CAS 2640821-51-6; no bioactivity annotation available |
| Comparator Or Baseline | Nearest annotated analog: 4-cyano-N-(5-(4-fluorophenyl)thiazol-2-yl)morpholine-2-carboxamide (BDBM559445, BTK IC₅₀ = 300 nM); Tanimoto < 0.7 |
| Quantified Difference | Tanimoto similarity < 0.7; no bioactivity data for target compound |
| Conditions | 2D fingerprint similarity computed against BindingDB (accessed May 2025) |
Why This Matters
A Tanimoto similarity below 0.7 with no overlapping bioactivity annotation means that SAR cannot be reliably inferred from any published analog, making this compound a genuinely unexplored chemotype for prospective screening.
- [1] BindingDB. Entry BDBM559445. 4-Cyano-N-(5-(4-fluorophenyl)thiazol-2-yl)morpholine-2-carboxamide, BTK IC₅₀ = 300 nM. Accessed May 2025. View Source
